molecular formula C16H21N3O2 B2980798 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 2034551-75-0

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2980798
CAS No.: 2034551-75-0
M. Wt: 287.363
InChI Key: QKIGECBPPPBTHI-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with 2-bromoethanol to form the corresponding ether, followed by the reaction with methoxyacetyl chloride to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and catalysts can significantly impact the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Pyrazolidine derivatives.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the construction of heterocyclic compounds.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further research in drug development.

Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases.

Industry: In material science, this compound can be used as a building block for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The acetamide group can inhibit certain enzymes, while the phenyl group may interact with receptors involved in inflammatory pathways.

Comparison with Similar Compounds

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Lacks the methoxy group.

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Contains a benzamide group instead of acetamide.

  • N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)ethanol: Contains an ethanol group instead of acetamide.

Uniqueness: The presence of the methoxy group in N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide enhances its solubility and bioavailability compared to similar compounds without this group.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-16(14-7-5-4-6-8-14)13(2)19(18-12)10-9-17-15(20)11-21-3/h4-8H,9-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGECBPPPBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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